molecular formula C10H19NO3 B111200 tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate CAS No. 1142211-17-3

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate

Cat. No.: B111200
CAS No.: 1142211-17-3
M. Wt: 201.26 g/mol
InChI Key: CLRGYDRXIYIAHC-UHFFFAOYSA-N
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Description

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . It is commonly used in various fields of scientific research due to its unique chemical properties.

Safety and Hazards

Tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate can be synthesized through several methods. One common approach involves the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by various reagents and conditions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-10(7-12)5-4-6-10/h12H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRGYDRXIYIAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649360
Record name tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142211-17-3
Record name tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 15 ml round-bottomed flask, 1-tert-butoxycarbonylamino-cyclobutanecarboxylic acid ethyl ester (180 mg, 0.74 mmol) was dissolved in THF (4 ml). The colorless solution was cooled to 0° C. and lithium aluminum hydride (1.0 M in THF, 0.78 ml, 0.78 mmol) was added dropwise. The reaction mixture was stirred at 0° C. for 1.5 h then sodium sulfate decahydrate was carefully added. When gas evolution has ceased, the ice bath was removed, sodium sulfate was added and the mixture was stirred for 30 min at room temperature. The suspension was filtered over Celite and rinsed with ethyl acetate/methanol. The filtrate was concentrated to give (1-hydroxymethyl-cyclobutyl)-carbamic acid tert-butyl ester as an off-white waxy solid which was used without further purification.
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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